1-Phenylbicyclo[1.1.0]butane
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Overview
Description
1-Phenylbicyclo[1.1.0]butane is a unique and highly strained organic compound. It consists of a bicyclo[1.1.0]butane core with a phenyl group attached to one of the bridgehead carbons. The bicyclo[1.1.0]butane structure is characterized by a four-membered ring with a bridging carbon-carbon bond, which imparts significant strain to the molecule. This strain makes this compound an interesting subject for chemical research and applications.
Preparation Methods
The synthesis of 1-Phenylbicyclo[1.1.0]butane can be achieved through various synthetic routes. One common method involves the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to give bicyclo[1.1.0]butyl lithium . This intermediate can be further reacted with phenyl halides to introduce the phenyl group at the bridgehead position.
Industrial production methods for 1-Phenylbicyclo[11
Chemical Reactions Analysis
1-Phenylbicyclo[1.1.0]butane undergoes a variety of chemical reactions, primarily driven by the release of strain energy. Some common types of reactions include:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of phenyl-substituted cyclobutanones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of phenyl-substituted cyclobutanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields cyclobutanones, while reduction produces cyclobutanes.
Scientific Research Applications
1-Phenylbicyclo[1.1.0]butane has several applications in scientific research:
Biology: Its unique structure makes it a valuable tool for studying strain-release reactions and their biological implications.
Mechanism of Action
The mechanism by which 1-Phenylbicyclo[1.1.0]butane exerts its effects is primarily through strain-release reactions. The high strain energy of the bicyclo[1.1.0]butane core makes it highly reactive, allowing it to participate in a variety of chemical transformations. These reactions often involve the cleavage of the central strained bond, leading to the formation of more stable products such as cyclobutanes or azetidines .
Comparison with Similar Compounds
1-Phenylbicyclo[1.1.0]butane can be compared to other similar compounds, such as:
Bicyclo[1.1.0]butane: The parent compound without the phenyl group, which exhibits similar strain-release reactivity but lacks the additional interactions provided by the phenyl substituent.
1-Azabicyclo[1.1.0]butane:
Bicyclo[1.1.1]pentane: A related compound with a five-membered ring, which also exhibits strain-release properties but with different reactivity patterns.
The uniqueness of 1-Phenylbicyclo[11
Properties
CAS No. |
23761-20-8 |
---|---|
Molecular Formula |
C10H10 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
1-phenylbicyclo[1.1.0]butane |
InChI |
InChI=1S/C10H10/c1-2-4-8(5-3-1)10-6-9(10)7-10/h1-5,9H,6-7H2 |
InChI Key |
VQJPARXNFRUEHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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